molecular formula C8H5N3O3 B14841540 6-Acetyl-4-nitropyridine-2-carbonitrile

6-Acetyl-4-nitropyridine-2-carbonitrile

Cat. No.: B14841540
M. Wt: 191.14 g/mol
InChI Key: ZUDNBFRIMOBORM-UHFFFAOYSA-N
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Description

6-Acetyl-4-nitropyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3O3 and a molecular weight of 191.14 g/mol It belongs to the class of nitriles and nitro compounds, characterized by the presence of both a nitrile group (-CN) and a nitro group (-NO2) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-nitropyridine-2-carbonitrile typically involves the nitration of pyridine derivatives followed by the introduction of the acetyl and nitrile groups. One common method involves the reaction of pyridine with nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The acetyl and nitrile groups can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 6-acetyl-4-aminopyridine-2-carbonitrile.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Acetyl-4-nitropyridine-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-nitropyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-4-nitropyridine-2-carbonitrile is unique due to the presence of both an acetyl and a nitrile group on the pyridine ring, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives with potential biological and industrial applications.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

6-acetyl-4-nitropyridine-2-carbonitrile

InChI

InChI=1S/C8H5N3O3/c1-5(12)8-3-7(11(13)14)2-6(4-9)10-8/h2-3H,1H3

InChI Key

ZUDNBFRIMOBORM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C#N)[N+](=O)[O-]

Origin of Product

United States

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